2-{[(Propan-2-yl)amino]methyl}aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(propan-2-ylamino)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZQLDWKPXNCJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560962 | |
| Record name | 2-{[(Propan-2-yl)amino]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128145-39-1 | |
| Record name | 2-{[(Propan-2-yl)amino]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Characterization of 2 Propan 2 Yl Amino Methyl Aniline and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of 2-{[(Propan-2-yl)amino]methyl}aniline is anticipated to exhibit distinct signals corresponding to the various types of protons present in the molecule. Based on the analysis of similar structures, such as N-benzylaniline and other substituted anilines, a detailed prediction of the chemical shifts (δ), multiplicities, and coupling constants (J) can be made. rsc.orgrsc.org
The aromatic protons on the aniline (B41778) ring are expected to appear in the range of δ 6.5-7.5 ppm. The substitution pattern on the ring will lead to a complex splitting pattern, likely a series of multiplets, due to spin-spin coupling between adjacent protons. The protons of the primary amine (-NH₂) group on the aniline ring would typically show a broad singlet, the chemical shift of which is concentration and solvent dependent.
The benzylic protons of the -CH₂- group connecting the aniline ring and the isopropylamino group are expected to resonate as a singlet at approximately δ 3.7-4.0 ppm. The single proton of the secondary amine (-NH-) in the isopropylamino group would likely appear as a broad singlet.
The isopropyl group will present a characteristic pattern: a septet for the methine proton (-CH) around δ 2.8-3.0 ppm, coupled to the six equivalent methyl protons. These methyl protons (-CH₃) would, in turn, appear as a doublet at approximately δ 1.0-1.2 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.5-7.5 | m | 4H | Ar-H |
| ~5.0-6.0 | br s | 2H | Ar-NH₂ |
| 3.7-4.0 | s | 2H | -CH₂- |
| 2.8-3.0 | sept | 1H | -CH(CH₃)₂ |
| ~2.0-3.0 | br s | 1H | -NH- |
| 1.0-1.2 | d | 6H | -CH(CH₃)₂ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. br s = broad singlet, d = doublet, m = multiplet, s = singlet, sept = septet.
Carbon-13 NMR (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the aromatic carbons, the benzylic carbon, and the carbons of the isopropyl group.
The aromatic carbons will typically appear in the downfield region of the spectrum, between δ 110-150 ppm. The carbon atom attached to the amino group (C-NH₂) is expected to be the most deshielded in the aromatic region. The signals for the other aromatic carbons will be influenced by the positions of the two substituents.
The benzylic carbon (-CH₂-) is anticipated to have a chemical shift in the range of δ 45-55 ppm. The methine carbon of the isopropyl group (-CH) would likely resonate around δ 48-52 ppm, while the two equivalent methyl carbons (-CH₃) are expected to be found in the upfield region, at approximately δ 20-25 ppm. docbrown.info
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 140-150 | Ar-C (C-NH₂) |
| 125-135 | Ar-C (C-CH₂) |
| 110-130 | Ar-CH |
| 48-52 | -CH(CH₃)₂ |
| 45-55 | -CH₂- |
| 20-25 | -CH(CH₃)₂ |
Note: Chemical shifts are approximate and based on comparative analysis with similar compounds.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry would be employed to determine the exact mass of the molecular ion of this compound (C₁₀H₁₆N₂). americanelements.com This allows for the unambiguous determination of its elemental formula. The calculated exact mass for the protonated molecule [M+H]⁺ would be a key piece of data for its characterization. rsc.org
Electrospray Ionization (ESI) Techniques
Electrospray Ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like amines. nih.gov In ESI-MS, the compound is typically observed as its protonated molecular ion, [M+H]⁺. Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is fragmented to produce characteristic product ions. researchgate.net A likely fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium-like ion or a substituted benzyl (B1604629) cation.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary and secondary amines, C-H bonds of the aromatic and aliphatic parts, C-N bonds, and the aromatic C=C bonds. nist.govresearchgate.net
The N-H stretching vibrations of the primary aniline amine (-NH₂) typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The secondary amine (-NH-) in the isopropylamino group would show a single, weaker absorption band in the same region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and methine groups will be observed just below 3000 cm⁻¹.
The N-H bending vibrations for the primary amine are typically found around 1600 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations for both aromatic and aliphatic amines are expected in the 1250-1350 cm⁻¹ range. Finally, the out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring will appear in the fingerprint region (650-900 cm⁻¹), providing information about the substitution pattern. ijera.com
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 | N-H Stretch | Primary & Secondary Amine |
| 3000-3100 | C-H Stretch | Aromatic |
| 2850-2970 | C-H Stretch | Aliphatic |
| ~1600 | N-H Bend | Primary Amine |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1250-1350 | C-N Stretch | Aromatic & Aliphatic Amine |
| 650-900 | C-H Bend (out-of-plane) | Substituted Benzene |
X-ray Diffraction Studies of Crystalline Derivatives
While X-ray diffraction data for crystalline forms of this compound itself are not extensively available in the public domain, significant structural insights can be drawn from the analysis of its derivatives, particularly metal complexes of related Schiff base ligands. A pertinent study involves the synthesis and single-crystal X-ray diffraction analysis of cobalt(II), nickel(II), and zinc(II) complexes of a Schiff base derived from the condensation of 2-hydroxy-5-nitrobenzaldehyde (B32719) and benzylamine (B48309). researchgate.net Benzylamine, sharing the core feature of a primary amine attached to a phenyl ring, serves as a structural analogue, and the resulting complexes provide a valuable model for understanding the coordination chemistry and solid-state structures that derivatives of this compound could adopt.
The study successfully determined the molecular structures of three distinct complexes: [Co(II)L₂(bzln)₂] (1), [Ni(II)L₂(DMF)₂] (2), and [Zn(II)L₂] (3), where HL represents the Schiff base ligand 2-((E)-(benzylimino)methyl)-4-nitrophenol, 'bzln' is benzylamine, and 'DMF' is dimethylformamide. researchgate.net
In the cobalt(II) complex (1), the central cobalt atom is situated in a centrosymmetric position and adopts a distorted octahedral geometry. It coordinates with two bidentate Schiff base ligands and two monodentate benzylamine ligands. The nickel(II) complex (2) also displays a distorted octahedral geometry with the nickel atom at a center of inversion, coordinated to two Schiff base ligands and two DMF molecules. In contrast, the zinc(II) complex (3) exhibits a distorted tetrahedral geometry, with the zinc atom coordinated to two bidentate Schiff base ligands. researchgate.net
The crystallographic data for these three derivative complexes are detailed in the table below, offering a comprehensive overview of their solid-state structures. researchgate.net
| Parameter | [Co(II)L₂(bzln)₂] (1) | [Ni(II)L₂(DMF)₂] (2) | [Zn(II)L₂] (3) |
|---|---|---|---|
| Chemical Formula | C₄₂H₃₈CoN₆O₆ | C₃₄H₃₄N₄NiO₈ | C₂₈H₂₂N₄O₆Zn |
| Formula Weight | 793.72 | 713.37 | 591.88 |
| Crystal System | Triclinic | Triclinic | Monoclinic |
| Space Group | P-1 | P-1 | P2₁/c |
| a (Å) | 8.599(2) | 8.148(2) | 9.215(2) |
| b (Å) | 10.021(2) | 8.995(2) | 19.782(4) |
| c (Å) | 12.212(2) | 11.396(2) | 14.072(3) |
| α (°) | 85.78(3) | 98.63(3) | 90 |
| β (°) | 71.49(3) | 101.44(3) | 105.74(3) |
| γ (°) | 67.43(3) | 99.98(3) | 90 |
| Volume (ų) | 923.3(3) | 788.1(3) | 2467.4(9) |
| Z | 1 | 1 | 4 |
| Density (calculated) (g/cm³) | 1.428 | 1.502 | 1.592 |
Advanced Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules at the atomic level. For a molecule like 2-{[(Propan-2-yl)amino]methyl}aniline, these methods would provide invaluable insights into its geometry, stability, and reactivity.
Density Functional Theory (DFT) Approaches (e.g., B3LYP, M06-2X)
Density Functional Theory is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study of this compound would involve optimizing the molecule's three-dimensional geometry to find its most stable conformation.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This popular hybrid functional combines Hartree-Fock theory with DFT. It is often used to predict molecular geometries, vibrational frequencies, and relative energies of isomers.
M06-2X: This is a high-nonlocality hybrid meta-GGA functional. It is particularly well-suited for studying main-group thermochemistry, kinetics, and non-covalent interactions, which would be relevant for analyzing potential intramolecular hydrogen bonding in the target molecule.
A comparative table for a hypothetical analysis is presented below to illustrate the type of data that would be generated.
| Property | B3LYP Functional | M06-2X Functional |
| Optimized Ground State Energy | Data not available | Data not available |
| Key Bond Lengths (e.g., C-N) | Data not available | Data not available |
| Key Bond Angles | Data not available | Data not available |
| Dipole Moment | Data not available | Data not available |
Ab Initio Methods (e.g., CCSD(T))
Ab initio methods are based on first principles without using experimental data for parameterization. CCSD(T), which stands for Coupled Cluster with Single, Double, and perturbative Triple excitations, is considered the "gold standard" for high-accuracy single-point energy calculations on small to medium-sized molecules. A CCSD(T) calculation, typically performed on a DFT-optimized geometry, would provide a highly accurate benchmark for the electronic energy of this compound, serving as a reference for the reliability of the less computationally expensive DFT methods.
Selection and Application of Basis Sets (e.g., 6-311++G(3df,2p))
The choice of a basis set is crucial in any quantum chemical calculation as it defines the set of functions used to build the molecular orbitals.
6-311++G(3df,2p): This is a triple-zeta Pople-style basis set. The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak, long-range interactions. The "(3df,2p)" specifies the inclusion of multiple polarization functions (three d-functions and one f-function on heavy atoms; two p-functions on hydrogens), which allow for more flexibility in describing the shape of electron orbitals and are essential for accurate energy and property calculations.
Mechanistic and Kinetic Studies
These computational studies focus on the "how" and "how fast" of chemical reactions. For this compound, this could involve studying its atmospheric degradation, thermal decomposition, or its interaction with other reactants.
Potential Energy Surface (PES) Mapping
A Potential Energy Surface is a mathematical landscape that connects the geometry of a set of atoms with their corresponding energy. By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the lowest-energy paths connecting them (reaction coordinates). For a reaction involving this compound, PES mapping would reveal the step-by-step mechanism, including the formation of any intermediates and the energy barriers that must be overcome for the reaction to proceed.
Transition State Theory and Rice-Ramsperger-Kassel-Marcus (RRKM) Theory for Reaction Rates
Once the transition states and reaction pathways are identified on the PES, their energies can be used to calculate reaction rates.
Transition State Theory (TST): TST provides a framework for calculating the rate constant of a reaction based on the properties of the reactants and the transition state. It is a foundational method for estimating reaction kinetics from computational data.
RRKM Theory: This is a more sophisticated theory used to calculate rate constants for unimolecular reactions. It considers the statistical distribution of energy within the molecule's vibrational modes, providing a more accurate picture of reaction rates, especially their dependence on pressure and temperature.
A hypothetical data table illustrating the output of such a kinetic study is shown below.
| Reaction Parameter | Calculated Value |
| Reaction Channel | Data not available |
| Activation Energy (Ea) | Data not available |
| Rate Constant (k) at 298 K | Data not available |
Analysis of Hydrogen Abstraction Pathways
Hydrogen abstraction is a fundamental chemical reaction pathway for compounds like this compound, particularly in atmospheric or combustion chemistry. Theoretical studies on analogous molecules, such as aniline (B41778) and its derivatives, provide a framework for understanding the likely abstraction sites on this molecule. The reaction typically involves a radical species abstracting a hydrogen atom, and the feasibility of this process is determined by the bond dissociation energy (BDE) of the C-H or N-H bond being broken.
The potential sites for hydrogen abstraction on this compound are numerous:
Primary Amine (NH2): Hydrogen abstraction from the primary amino group on the aniline ring is a probable pathway. Studies on aniline show that the N-H bonds are often susceptible to attack by radicals. researchgate.net
Secondary Amine (NH): The hydrogen on the secondary amine in the side chain is another likely target. Its reactivity would be influenced by the electronic effects of the adjacent isopropyl and benzyl (B1604629) groups.
Methylene (B1212753) Bridge (CH2): The benzylic hydrogens on the methylene bridge are activated by the adjacent aromatic ring, often making them susceptible to abstraction.
Isopropyl Group (CH and CH3): The tertiary hydrogen on the methine (-CH) of the isopropyl group and the primary hydrogens on its two methyl (-CH3) groups are also potential abstraction sites. Theoretical calculations on similar aliphatic amines show that abstraction from carbon atoms alpha to a nitrogen atom is a significant reaction channel. whiterose.ac.uk
Aromatic Ring (C-H): Direct hydrogen abstraction from the aromatic ring is generally less favorable due to the higher BDE of aromatic C-H bonds compared to N-H or activated C-H bonds. researchgate.netresearchgate.net
Computational models, such as those using Density Functional Theory (DFT), can calculate the reaction barriers for abstraction from each site. For similar amine compounds, it has been shown that abstraction by radicals like OH predominantly occurs at the -CH2- and -NH2 groups, with abstraction from methyl groups being a minor channel. whiterose.ac.uk The precise branching ratio for this compound would depend on the specific radical species and reaction conditions, but theoretical predictions consistently point to the amine and benzylic positions as the most reactive sites. whiterose.ac.ukresearchgate.net
Molecular Electronic Structure Analysis
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and electronic properties of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org
HOMO (Highest Occupied Molecular Orbital): For this compound, the HOMO is expected to be primarily localized on the electron-rich aniline ring and the lone pair electrons of the two nitrogen atoms. This orbital's energy level is directly related to the molecule's ionization potential and its ability to act as an electron donor (nucleophile). The presence of two amine groups and the alkyl side chain increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack. researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is typically distributed across the π-antibonding system of the aromatic ring. Its energy level corresponds to the molecule's electron affinity, indicating its capacity to accept electrons (electrophilicity).
| Parameter | Description | Implication for this compound |
| HOMO | Highest energy orbital containing electrons. | Localized on the aniline ring and nitrogen atoms; governs nucleophilicity. |
| LUMO | Lowest energy orbital without electrons. | Distributed over the aromatic ring; governs electrophilicity. |
| ΔE (Gap) | Energy difference between HOMO and LUMO. | Relatively small gap indicates high chemical reactivity and potential for intramolecular charge transfer. |
Charge Distribution and Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. This analysis is crucial for understanding intermolecular interactions and predicting sites of chemical reactivity. researchgate.net
For this compound, the MEP surface would display distinct regions:
Negative Potential (Red/Yellow): The most electron-rich areas, corresponding to negative electrostatic potential, are concentrated around the two nitrogen atoms. This is due to the high electronegativity and the presence of lone pair electrons on the nitrogen atoms, making them the primary sites for electrophilic attack or hydrogen bonding. researchgate.netosti.gov
Positive Potential (Blue): Electron-deficient regions, characterized by positive electrostatic potential, are located around the hydrogen atoms of the primary and secondary amines (N-H). These sites are susceptible to nucleophilic attack.
Aromatic Ring: The face of the phenyl ring will exhibit a region of moderate negative potential due to its delocalized π-electron cloud, while the edges, with their C-H bonds, will show moderately positive potential. dtic.mil
This charge distribution profile indicates that the molecule has multiple sites for interaction. The nitrogen atoms are key centers for protonation and coordination, while the N-H groups can act as hydrogen bond donors.
Conformational Landscape and Stability Investigations
The flexibility of this compound allows it to adopt multiple conformations, the relative stabilities of which are determined by steric and electronic effects. Conformational analysis identifies the minimum-energy structures (stable conformers) on the potential energy surface.
The key rotational degrees of freedom are:
Torsion around the C(aryl)-CH2 bond: This determines the orientation of the aminomethyl side chain relative to the aniline ring.
Torsion around the CH2-N(H) bond: This governs the position of the isopropyl group.
Torsion around the N(H)-CH(isopropyl) bond: This sets the orientation of the two methyl groups.
Vibrational Frequency Analysis
Vibrational spectroscopy (Infrared and Raman) is a powerful technique for identifying molecular structures and functional groups. Theoretical frequency calculations using methods like DFT can predict the vibrational spectrum with high accuracy, aiding in the assignment of experimental bands. materialsciencejournal.orgsphinxsai.com The predicted vibrational modes for this compound can be assigned based on extensive studies of aniline and its N-alkylated derivatives. asianpubs.orgmaterialsciencejournal.org
The molecule has 54 normal modes of vibration. Key characteristic frequencies include:
N-H Stretching: The primary amine (-NH2) will show two distinct stretching bands: an asymmetric stretch (νas) around 3500 cm⁻¹ and a symmetric stretch (νs) around 3400 cm⁻¹. materialsciencejournal.org The secondary amine (-NH) will exhibit a single stretching band, typically in the 3300-3400 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH2, CH, and CH3 groups) are found just below 3000 cm⁻¹. sphinxsai.com
N-H Bending: The scissoring mode of the -NH2 group is expected around 1600-1650 cm⁻¹. materialsciencejournal.org
C=C Stretching: Aromatic ring stretching vibrations occur in the 1400-1620 cm⁻¹ region. sphinxsai.com
C-N Stretching: The stretching vibrations for the C(aryl)-N and C(aliphatic)-N bonds are typically found in the 1250-1350 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively. materialsciencejournal.org
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| Asymmetric N-H Stretch | Primary Amine (-NH₂) | 3480 - 3510 |
| Symmetric N-H Stretch | Primary Amine (-NH₂) | 3390 - 3425 |
| N-H Stretch | Secondary Amine (-NH) | 3300 - 3400 |
| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 |
| Aliphatic C-H Stretch | -CH₂, -CH, -CH₃ | 2850 - 2980 |
| N-H Scissoring | Primary Amine (-NH₂) | 1600 - 1650 |
| C=C Ring Stretching | Phenyl Ring | 1400 - 1620 |
| C-N Stretching | Aryl-N & Aliphatic-N | 1020 - 1350 |
Reactivity and Derivatization Pathways of 2 Propan 2 Yl Amino Methyl Aniline
Reactions at the Amine Functionalities
The presence of both a primary arylamine and a secondary alkylamine allows for selective transformations under controlled conditions. The differential nucleophilicity and steric environment of these two amine groups are key factors in directing the outcome of various reactions.
The reaction of primary amines with aldehydes or ketones to form imines, commonly known as Schiff bases, is a fundamental transformation in organic chemistry. jetir.orginternationaljournalcorner.com In the case of 2-{[(Propan-2-yl)amino]methyl}aniline, the primary aniline (B41778) amine is more susceptible to condensation with carbonyl compounds than the sterically hindered secondary isopropylamine (B41738). This reaction typically proceeds under mild, acid-catalyzed conditions where water is removed to drive the equilibrium towards the imine product. libretexts.orgnanobioletters.com
The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration yields the stable C=N double bond of the imine. youtube.compressbooks.pub The reaction is reversible and sensitive to pH; optimal conditions are often found in a slightly acidic medium (pH 4-5) to facilitate both protonation of the carbonyl group and maintain the nucleophilicity of the amine. libretexts.org
The synthesis of these Schiff bases can be achieved by refluxing the aniline derivative with the corresponding aldehyde or ketone in a solvent like ethanol, sometimes with a catalytic amount of an acid such as glacial acetic acid. jetir.org
Table 1: Synthesis of Imines from this compound and Various Carbonyl Compounds
| Entry | Carbonyl Compound | Solvent | Catalyst | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | Ethanol | Acetic Acid | 2-({[N-(phenylmethylidene)]amino}benzyl)(propan-2-yl)amine | 92 |
| 2 | Salicylaldehyde | Methanol (B129727) | None | 2-[(2-{[(Propan-2-yl)amino]methyl}phenyl)imino]methylphenol | 95 |
| 3 | Acetophenone | Toluene | p-TSA | 2-({[1-phenylethylidene]amino}benzyl)(propan-2-yl)amine | 88 |
Note: The data in this table is representative of typical Schiff base formation reactions and is for illustrative purposes.
N-alkylation and N-methylation of amines are crucial for synthesizing more complex amine derivatives. For this compound, selective alkylation of either the primary or secondary amine presents a synthetic challenge due to the potential for over-alkylation. organic-chemistry.orgrsc.org However, modern catalytic systems have been developed to achieve high selectivity.
One effective strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst. nih.gov This atom-economical process generates water as the only byproduct. Manganese pincer complexes, for instance, have proven to be efficient catalysts for the selective N-monoalkylation of anilines with a wide range of alcohols, including methanol for N-methylation. nih.gov The reaction proceeds under mild conditions and tolerates various functional groups. nih.gov
The selectivity between the primary and secondary amine can be controlled by factors such as the choice of catalyst, solvent, and the nature of the alkylating agent. Generally, primary amines are more reactive towards alkylation. For selective methylation, methanol is a challenging but green methylating agent, often requiring specific catalytic systems to prevent the formation of N,N-dimethylated products. nih.govresearchgate.net
Table 2: Representative Conditions for Selective N-Alkylation and N-Methylation
| Entry | Amine Target | Alkylating Agent | Catalyst / Method | Key Features |
|---|---|---|---|---|
| 1 | Primary Amine | Benzyl (B1604629) alcohol | Mn-PNP Pincer Complex | High selectivity for mono-N-alkylation. nih.gov |
| 2 | Primary Amine | Methanol | Ni/ZnAlOx | Chemoselective monomethylation. |
| 3 | Secondary Amine | Methyl iodide | Competitive deprotonation | Controlled monoalkylation by protonating the more basic product. rsc.org |
Note: The data in this table is based on general methodologies for selective amine alkylation and is for illustrative purposes.
The primary amino group of this compound can readily react with carboxylic acids and their derivatives (e.g., acyl chlorides, anhydrides) to form stable amide bonds. organic-chemistry.org This reaction is fundamental in the synthesis of a vast array of chemical compounds. The direct condensation of carboxylic acids with amines often requires activating agents or harsh conditions to remove the water formed.
A variety of modern methods facilitate amide bond formation under milder conditions. rsc.org For example, titanium(IV) chloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines in a one-pot procedure, providing the corresponding amides in good to excellent yields. nih.gov This method is often performed in a solvent like pyridine (B92270) at elevated temperatures. nih.gov The reaction is generally compatible with various functional groups, although sterically hindered substrates may result in lower yields. nih.gov
The acylation is highly selective for the more nucleophilic and less sterically hindered primary aniline nitrogen over the secondary nitrogen.
Table 3: Amide Synthesis from this compound
| Entry | Carboxylic Acid / Derivative | Coupling Reagent / Method | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Benzoic Acid | TiCl₄, Pyridine | N-(2-{[(Propan-2-yl)amino]methyl}phenyl)benzamide | 85 |
| 2 | Acetyl Chloride | Triethylamine, DCM | N-(2-{[(Propan-2-yl)amino]methyl}phenyl)acetamide | 94 |
| 3 | Acetic Anhydride | Pyridine | N-(2-{[(Propan-2-yl)amino]methyl}phenyl)acetamide | 90 |
Note: The data in this table is representative of common amide formation reactions and is for illustrative purposes. HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; DIPEA = N,N-Diisopropylethylamine. mdpi.com
Cyclization Reactions Leading to Heterocyclic Systems
The strategic placement of two amine functionalities in an ortho-relationship on the benzene (B151609) ring makes this compound a valuable precursor for the synthesis of various nitrogen-containing heterocycles. researchgate.netbeilstein-journals.org
Quinoxalines and related fused 1,4-diazines are important heterocyclic scaffolds. rsc.org Their synthesis often involves the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene) with a 1,2-dicarbonyl compound. While this compound is not a traditional 1,2-diamine, its structure is amenable to cyclization reactions that can lead to fused heterocyclic systems.
For instance, intramolecular cyclization reactions can be designed. The "tert-amino effect" describes cyclization reactions of ortho-substituted N,N-dialkylanilines, where a side chain reacts with an α-methylene group of the N-alkyl substituent to form a new ring. nih.gov Analogous pathways could be envisioned for this compound derivatives.
Furthermore, reactions with suitable bifunctional electrophiles can lead to cyclization. For example, reaction with α-haloketones or related reagents could potentially lead to the formation of seven-membered diazepine (B8756704) rings or other fused systems, depending on the reaction conditions and the specific electrophile used. The synthesis of quinoxalines has been reported from N-propargyl aniline derivatives using Lewis acid catalysts like stannic chloride, proceeding via an intramolecular hydroamination pathway. rsc.org This highlights the potential for intramolecular cyclization of suitably functionalized derivatives of this compound.
Aminomethylphosphines are a class of ligands that have found applications in coordination chemistry and catalysis. core.ac.uk The synthesis of these ligands can be achieved through a Mannich-type condensation reaction involving an amine, formaldehyde (B43269) (or a formaldehyde equivalent), and a P-H compound (like a secondary phosphine) or a hydroxymethylphosphine.
A well-established method for creating aminomethylphosphines involves reacting anilines with hydroxymethylphosphines. core.ac.uk For example, this compound could react with tris(hydroxymethyl)phosphine (B1196123) (THP) or its phosphonium (B103445) salt precursor, tetrakis(hydroxymethyl)phosphonium (B1206150) chloride (THPC), in the presence of a base. This reaction would likely involve the primary aniline amine, leading to the formation of a P-CH₂-N linkage. Depending on the stoichiometry and reaction conditions, various acyclic and cyclic phosphine (B1218219) ligands could be synthesized. core.ac.uk The resulting ligands, which feature both "hard" nitrogen and "soft" phosphorus donor atoms, are of interest for their coordination properties with various transition metals. core.ac.uk
Table 4: Potential Synthesis of Aminomethylphosphine Ligands
| Entry | Phosphorus Reagent | Amine Reactant | Base | Potential Product Type |
|---|---|---|---|---|
| 1 | P{CH₂OH}₃ | This compound | Et₃N | Acyclic P{CH₂-N(Ar)-CH₂-NH-iPr}₃ |
| 2 | {P(CH₂OH)₄}Cl | This compound | KOtBu | Acyclic and cyclic phosphines |
Note: This table outlines plausible synthetic routes based on established Mannich-type reactions for aminophosphine (B1255530) synthesis. core.ac.uk Ar = 2-{[(Propan-2-yl)amino]methyl}phenyl.
Coordination Chemistry of 2 Propan 2 Yl Amino Methyl Aniline and Its Derivatives
Ligand Design and Synthesis from Aminobenzylamine Scaffolds
The ligand 2-{[(Propan-2-yl)amino]methyl}aniline belongs to the family of N-substituted 2-aminobenzylamine derivatives. The design of such ligands is centered around the 2-aminobenzylamine (2-ABA) core, which features two distinct nucleophilic nitrogen centers: a primary aromatic amine (-NH₂) and a primary benzylic amine (-CH₂NH₂). This structural motif allows for selective functionalization, enabling the synthesis of a wide range of derivatives with tailored properties.
The synthesis of N-substituted 2-aminobenzylamines can be achieved through several synthetic routes. A common strategy involves the selective N-arylation or N-alkylation of the more nucleophilic benzylic amino group of 2-aminobenzylamine. nih.gov For the specific synthesis of this compound, a reductive amination reaction between 2-aminobenzaldehyde (B1207257) and isopropylamine (B41738), followed by reduction of the resulting imine, is a viable pathway. Alternatively, direct alkylation of 2-aminobenzylamine with an isopropyl halide can be employed, though this may require careful control of reaction conditions to ensure mono-alkylation and selectivity for the benzylic amine.
The synthesis of related N-aryl-3,4-dihydroquinazolines often starts with the N-functionalization of 2-aminobenzylamine, highlighting the accessibility of the aminobenzylamine scaffold for creating more complex heterocyclic systems. nih.gov The versatility of the 2-aminobenzylamine framework allows for the introduction of various substituents, which can influence the steric and electronic environment of the coordination site, thereby affecting the stability and reactivity of the resulting metal complexes.
Complex Formation with Transition Metals
The presence of two nitrogen donor atoms in this compound allows it to act as a bidentate ligand, forming stable chelate rings with transition metal ions. The coordination typically involves the aromatic amine and the secondary alkylamine, creating a stable five-membered ring upon complexation.
Palladium(II) complexes with N-donor ligands are of significant interest due to their applications in catalysis and materials science. While specific studies on this compound are not extensively documented, the coordination behavior can be inferred from related N-substituted aminobenzylamine and other N,N'-bidentate ligands. Palladium(II) typically forms square planar complexes. The reaction of a Pd(II) precursor, such as [PdCl₂(MeCN)₂], with a bidentate N,N'-ligand leads to the formation of a complex of the type [Pd(L)Cl₂]. researchgate.net In such complexes, the ligand coordinates to the palladium center through both nitrogen atoms. The formation of these complexes is often confirmed through spectroscopic methods, which reveal the coordination of the ligand to the metal center. biointerfaceresearch.com
The stability of Pd(II)-amine complexes is a crucial factor in their potential applications. Equilibrium studies on Pd(II) complexes with various bidentate amine ligands have shown that the formation of stable chelate complexes is a common feature. nih.gov
Platinum(II) complexes, particularly those with N-donor ligands, are renowned for their applications in cancer chemotherapy. Similar to palladium(II), platinum(II) also favors a square planar coordination geometry. The synthesis of platinum(II) complexes with N-alkyl-1,2-ethanediamine and N-alkyl-1,3-propanediamine derivatives has been reported, providing insights into the coordination of ligands structurally similar to this compound. researchgate.net The reaction of K₂[PtCl₄] with the bidentate amine ligand typically yields a neutral complex of the formula [Pt(L)Cl₂].
The coordination of the ligand to the platinum(II) center is confirmed by spectroscopic data, which show characteristic shifts in the signals of the protons adjacent to the coordinating nitrogen atoms. semanticscholar.org The formation of stable platinum(II) complexes with bidentate N-donor ligands is a well-established principle in coordination chemistry. nih.gov
The coordination chemistry of 2-aminobenzylamine derivatives extends beyond palladium and platinum to other first-row transition metals like cobalt(II), nickel(II), and copper(II). These metals form complexes with a variety of geometries, most commonly octahedral or tetrahedral.
Studies on Schiff base ligands derived from 4-aminobenzylamine (B48907) have shown the formation of octahedral complexes with Co(II), Ni(II), and Cu(II). researchgate.net In these cases, the ligand acts as a multidentate donor, coordinating through nitrogen, sulfur, and oxygen atoms. For simpler bidentate ligands like this compound, the formation of complexes with a 1:1 or 1:2 metal-to-ligand ratio is expected, leading to tetrahedral or octahedral geometries, respectively, with other coordination sites occupied by solvent molecules or counter-ions.
For instance, Co(II) and Ni(II) often form octahedral complexes, while Cu(II) can adopt either a square planar or a distorted octahedral geometry due to the Jahn-Teller effect. The synthesis of these complexes generally involves the reaction of the corresponding metal salt with the ligand in a suitable solvent. jmchemsci.com
Characterization of Metal-Ligand Complexes
The structural elucidation of metal-ligand complexes relies on a combination of spectroscopic techniques, each providing unique information about the coordination environment of the metal ion and the conformation of the ligand.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Upon complexation, the vibrational frequencies of the functional groups involved in coordination are altered. A key indicator of coordination through the amine groups is the shift in the N-H stretching and bending vibrations. For instance, the N-H stretching frequency in the free ligand typically appears in the region of 3300-3500 cm⁻¹. Upon coordination to a metal ion, this band often shifts to a lower frequency. Furthermore, new bands corresponding to the metal-nitrogen (M-N) stretching vibrations may appear in the far-IR region (typically below 600 cm⁻¹), providing direct evidence of the M-N bond formation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the structure of the ligand and its complexes in solution. For diamagnetic complexes, such as those of Pd(II) and Pt(II), NMR is particularly informative. Upon coordination, the signals of the protons and carbons near the donor nitrogen atoms experience a downfield shift due to the deshielding effect of the metal ion. researchgate.net For example, the protons of the methylene (B1212753) bridge (-CH₂-) and the methine proton of the isopropyl group in this compound would be expected to shift downfield upon complexation. In some cases, coupling between the NMR-active nuclei of the metal (e.g., ¹⁹⁵Pt) and the ligand protons can be observed, providing definitive evidence of coordination.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the complexes, which helps in confirming their composition. Techniques such as Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) are commonly used for coordination compounds. The mass spectrum of a complex will show a parent ion peak corresponding to the molecular weight of the complex, often with the characteristic isotopic distribution pattern of the metal ion. biointerfaceresearch.com Fragmentation patterns can also provide information about the lability of the ligands and the structure of the complex.
Interactive Data Table: Spectroscopic Data for a Representative Pd(II) Complex with a Bidentate N-Donor Ligand
| Spectroscopic Technique | Free Ligand (Hypothetical) | Pd(II) Complex (Hypothetical) | Interpretation |
| IR (cm⁻¹) | |||
| ν(N-H) | 3350, 3280 | 3250, 3180 | Shift to lower frequency indicates N-H bond weakening upon coordination. |
| ν(M-N) | - | 450 | Appearance of a new band confirms the formation of a Pd-N bond. |
| ¹H NMR (ppm) | |||
| -CH₂- | 3.80 | 4.10 | Downfield shift indicates deshielding due to proximity to the metal center. |
| Ar-H | 6.70-7.20 | 7.00-7.50 | Downfield shift of aromatic protons adjacent to the coordinating amine. |
| MS (m/z) | |||
| [M+H]⁺ | 165.27 | - | Molecular ion of the free ligand. |
| [M+Na]⁺ | - | [Pd(L)Cl₂ + Na]⁺ | Molecular ion peak of the complex, showing the characteristic isotopic pattern for Palladium. |
Elemental Analysis in Complex Composition Determination
Elemental analysis is a fundamental technique in coordination chemistry for verifying the empirical formula of a newly synthesized metal complex. By precisely measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), a direct comparison can be made between the experimentally determined composition and the theoretically calculated values for a proposed structure. This comparison is crucial for confirming the stoichiometry of the complex, particularly the metal-to-ligand ratio and the presence of counter-ions or solvent molecules within the crystal lattice.
The analytical data obtained for complexes of this compound and its derivatives are typically expected to show close agreement—usually within a ±0.4% margin—between the found and calculated percentages. Such agreement provides strong evidence for the proposed molecular formula. For instance, in a hypothetical dichlorido-bis(this compound)metal(II) complex, with the general formula [M(C₁₀H₁₆N₂)₂Cl₂], elemental analysis would be used to confirm this 2:1 ligand-to-metal ratio. mdpi.comresearchgate.net
Below is an interactive table showing representative elemental analysis data for a series of hypothetical transition metal complexes with the ligand (L = this compound).
Interactive Data Table: Elemental Analysis of [M(L)₂Cl₂] Complexes
Select a metal ion from the dropdown menu to view its calculated and representative found elemental analysis data.
Magnetic Susceptibility and Conductance Studies
Magnetic Susceptibility
Magnetic susceptibility measurements are a powerful tool for probing the electronic structure of transition metal complexes. The effective magnetic moment (μ_eff), calculated from susceptibility data, provides direct insight into the number of unpaired electrons in the central metal ion. fizika.si This information is vital for determining the oxidation state, spin state (high-spin or low-spin), and coordination geometry of the metal center. nih.govuwimona.edu.jm
For example, octahedral Ni(II) (d⁸) complexes are expected to have two unpaired electrons, leading to magnetic moments in the range of 2.9–3.4 Bohr Magnetons (B.M.), which is above the spin-only value of 2.83 B.M. due to orbital contributions. uwimona.edu.jmtheopenscholar.com Tetrahedral Co(II) (d⁷) complexes typically exhibit higher magnetic moments (4.2–4.8 B.M.) corresponding to three unpaired electrons, while octahedral Cu(II) (d⁹) complexes have one unpaired electron with a magnetic moment of approximately 1.7–2.2 B.M. researchgate.netmdpi.com Complexes found to be diamagnetic, with a μ_eff of 0 B.M., indicate the absence of unpaired electrons, as would be expected for a d¹⁰ ion like Zn(II).
Conductance Studies
Molar conductance (Λ_M) measurements are performed on solutions of the complexes, typically in polar organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to determine whether the anions are coordinated to the metal ion or exist as free ions in the solution. jmaterenvironsci.com The magnitude of the molar conductance value indicates the number of ions present in the solution, allowing for a distinction between electrolytic and non-electrolytic complexes. mdpi.com Complexes that behave as non-electrolytes exhibit very low Λ_M values (typically 0-20 Ω⁻¹cm²mol⁻¹ in DMF), suggesting that the anions (e.g., chloride) are directly bound to the metal center within the primary coordination sphere. Conversely, higher values indicate the displacement of anions by solvent molecules and classify the complex as a 1:1, 1:2, or higher electrolyte. jmaterenvironsci.commdpi.com
Interactive Data Table: Physicochemical Properties of Metal Complexes with Ligand (L)
Select a property from the dropdown menu to view typical data for hypothetical metal complexes of this compound.
Chelation Behavior and Ligand Field Effects
The ligand this compound is designed to function as a bidentate chelating agent. purdue.edu It coordinates to a central metal ion through the nitrogen lone pair of the primary aniline (B41778) amine group and the nitrogen of the secondary isopropylamino group. This forms a stable six-membered ring structure, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting complex compared to complexes with analogous monodentate ligands. mathabhangacollege.ac.in
The coordination of the ligand to the metal ion induces changes in the electronic d-orbitals of the metal, which can be investigated by electronic absorption spectroscopy (UV-Vis). The absorption bands observed in the visible region of the spectrum correspond to electronic transitions between the split d-orbitals (d-d transitions). The energy and number of these bands are characteristic of the metal ion's d-electron configuration and the geometry of the complex. uni-siegen.de
According to Ligand Field Theory, the energy of these d-d transitions can be used to calculate key parameters that describe the metal-ligand interaction:
Ligand Field Splitting Parameter (10Dq or Δo for octahedral fields): This measures the energy difference between the t₂g and e_g sets of d-orbitals and quantifies the strength of the ligand field. Stronger field ligands produce a larger split. chemistryjournals.netnih.gov
Racah Interelectronic Repulsion Parameter (B): This parameter relates to the repulsion between electrons within the d-orbitals in the complex. It is typically lower in the complex than in the free gas-phase ion.
Nephelauxetic Ratio (β): Calculated as the ratio of the Racah parameter in the complex to that in the free ion (β = B_complex / B_free_ion), this value indicates the degree of covalency in the metal-ligand bond. Values of β less than 1 suggest a significant degree of covalent character and a "cloud-expanding" effect of the ligand's electrons on the metal d-orbitals. chemistryjournals.net
For example, an octahedral Ni(II) (d⁸) complex is expected to show three spin-allowed d-d transitions. The energy of the lowest transition corresponds directly to 10Dq. Analysis of the electronic spectra of such complexes allows for a quantitative assessment of the ligand field strength of this compound and the nature of its covalent interaction with various metal centers. chemistryjournals.net
Catalytic Applications of 2 Propan 2 Yl Amino Methyl Aniline Derived Complexes
Homogeneous Catalysis
In homogeneous catalysis, where the catalyst and reactants are in the same phase, complexes derived from 2-{[(Propan-2-yl)amino]methyl}aniline and structurally similar ligands have demonstrated considerable utility. The bidentate nature of these ligands allows them to form stable chelate rings with transition metals, influencing the metal center's electronic properties and steric environment.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Mizoroki-Heck)
Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Aniline (B41778) derivatives have emerged as a versatile class of ligands in this domain, particularly in stabilizing palladium precatalysts. nih.govorganic-chemistry.org
The Suzuki-Miyaura reaction , which couples organoboron compounds with organic halides, is significantly enhanced by aniline-stabilized palladium(II)-N-heterocyclic carbene (NHC) precatalysts. nih.govresearchgate.net These complexes, often denoted as [(NHC)PdCl2(aniline)], are air- and moisture-stable, making them highly practical for synthetic applications. organic-chemistry.org The aniline ligand, while not participating directly in the main catalytic cycle, serves as a "throw-away" or stabilizing ligand that is easily displaced to generate the active monoligated Pd(0) species required for catalysis. nih.gov The electronic and structural diversity of available anilines provides a powerful tool for fine-tuning the catalyst's reactivity for challenging cross-couplings, such as those involving amides, esters, and aryl chlorides. nih.govorganic-chemistry.org Studies have shown that anilines with electron-withdrawing substituents can improve catalytic activity, especially in difficult C-O bond activation reactions. organic-chemistry.org
| Aryl Halide/Ester | Boronic Acid | Catalyst System | Conditions | Yield (%) |
| 4-Chloroacetophenone | Phenylboronic acid | [(IPr)PdCl2(aniline)] / K3PO4 | Dioxane, 80 °C | 95 |
| Phenyl pivalate | 4-Tolylboronic acid | [(IPr)PdCl2(3-CF3-aniline)] / K3PO4 | Dioxane, 100 °C | 88 |
| N-Phenylbenzamide | 4-Methoxyphenylboronic acid | [(IPr)PdCl2(aniline)] / K3PO4 | Dioxane, 100 °C | 92 |
This table presents representative data for Suzuki-Miyaura reactions using aniline-stabilized Pd-NHC precatalysts, demonstrating their high efficiency. nih.govorganic-chemistry.org
The Mizoroki-Heck reaction , which forms a substituted alkene from an unsaturated halide and an alkene, also benefits from palladium catalysis. While traditionally free amines were considered incompatible with this reaction, modern methods have demonstrated the viability of amine-directed Heck reactions. rsc.orgrsc.org In these transformations, an amine moiety within the substrate can coordinate to the palladium center, directing the regioselectivity of the reaction. For instance, palladium-catalyzed selective monoarylation of free allylamines can be achieved. rsc.orgrsc.org A cascade process involving an initial amination followed by an intramolecular Heck reaction provides a novel route for synthesizing indoles from o-haloanilines. nih.gov The choice of ligand is critical, with bulky phosphine (B1218219) ligands often being employed to promote the desired transformation. nih.gov
Other Transition Metal Catalyzed Transformations in Organic Synthesis
Beyond palladium, complexes with N,N'-bidentate amine ligands are active in transformations catalyzed by other transition metals.
Copper-Catalyzed Cross-Coupling: Copper catalysis presents a cost-effective alternative to palladium for C-N cross-coupling reactions, such as the Ullmann-type coupling of anilines with aryl halides. chemrxiv.org The development of specialized ligands has enabled these reactions to proceed under milder conditions, even at room temperature. Biaryl amines, which are crucial structures in pharmaceuticals and materials science, can be synthesized efficiently using copper catalysts promoted by ligands like 6-hydroxy picolinhydrazide. chemrxiv.org
Nickel-Catalyzed Reactions: Nickel catalysts have been successfully used in enantioselective intramolecular Mizoroki-Heck reactions to create complex heterocyclic systems containing quaternary stereocenters. nih.gov The mechanism is believed to proceed through a traditional two-electron pathway involving oxidative addition of the aryl halide to a Ni(0) species, followed by migratory insertion, β-hydride elimination, and regeneration of the Ni(0) catalyst. nih.gov
Sonogashira Reaction: Palladium complexes derived from N,N-bidentate NH-iminophosphorane ligands have shown efficiency in catalyzing the copper- and amine-free Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides. rsc.org
Heterogeneous Catalysis
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, offering advantages in catalyst separation and recycling. Aniline-derived ligands play a role in the design of surface-supported catalysts.
Role of Aniline-Derived Ligands in Surface-Supported Catalysts
The principles of ligand design in homogeneous catalysis can be extended to heterogeneous systems. Single-atom catalysts (SACs), where individual metal atoms are dispersed on a support, represent a frontier in heterogeneous catalysis. nih.gov For instance, single-atom palladium supported on nitrogen-doped carbon (Pd1@NC) can be activated for cross-coupling reactions by the addition of external ligands, such as phosphines. nih.gov The support material itself can act as a macro-ligand, occupying part of the metal's coordination sphere. nih.gov
The synthesis of anilines and other nitrogen-containing compounds can also be achieved using heterogeneous catalysts. Lignin, a major component of biomass, can be converted into valuable aniline derivatives through heterogeneous catalytic amination, highlighting a sustainable route to these important chemicals. rsc.org Similarly, supported reagents like potassium fluoride (B91410) on Celite (KF-Celite) have been used as efficient, environmentally friendly catalysts for the monoallylation of anilines. researchgate.net
Catalytic Mechanisms and Reaction Kinetics in Derivatization
Understanding the mechanism and kinetics of a catalytic reaction is crucial for its optimization. For palladium-catalyzed cross-coupling reactions involving an N,N'-bidentate aniline-derived ligand, the catalytic cycle generally follows a well-established sequence.
The cycle begins with the oxidative addition of an organic halide (R-X) to the active Pd(0) species, forming a Pd(II) intermediate. The bidentate aniline ligand coordinates to the palladium center, stabilizing this intermediate. The next step, transmetalation (in the Suzuki-Miyaura reaction), involves the transfer of an organic group from the main group organometallic reagent (e.g., an organoboron compound) to the Pd(II) center. The final step is reductive elimination , where the two organic groups on the palladium couple to form the desired product (R-R'), and the Pd(0) catalyst is regenerated.
The aniline-derived ligand influences each step:
Stability: The chelating effect of the bidentate ligand provides stability to the palladium intermediates.
Electron Density: The nitrogen atoms donate electron density to the palladium center, which can facilitate the initial oxidative addition step.
Steric Effects: The steric bulk of the ligand, such as the isopropyl group in this compound, can influence the rate of reductive elimination and prevent catalyst deactivation pathways like the formation of inactive palladium clusters.
Kinetic investigations using advanced competing reaction methods can elucidate fine mechanistic details, such as identifying the rate-determining step of the catalytic cycle and determining whether the active catalyst is homogeneous or heterogeneous in nature. researchgate.net Such studies have been applied to reactions like the Sonogashira and Heck reactions to provide a deeper understanding of the processes governing catalyst performance. researchgate.net
Conclusion and Future Research Directions
Summary of Current Academic and Research Landscape for 2-{[(Propan-2-yl)amino]methyl}aniline
However, the structural motifs present in this compound—an ortho-aminobenzylamine core with an N-isopropyl substituent—place it within a class of compounds that are of significant interest in various fields of chemistry. Research on related ortho-aminobenzylamine derivatives has highlighted their utility in the synthesis of heterocyclic compounds, such as quinazolines, which are known to possess a wide range of biological activities. google.com For instance, methods have been developed for the synthesis of dihydroquinazolines from 2-aminobenzylamine through sequential N-functionalization and cyclodehydration. beilstein-journals.orgresearchgate.netnih.gov
Furthermore, the N-isopropylaniline moiety is a recognized structural feature in various functional molecules. N-isopropylaniline itself is an important intermediate in the agrochemical industry. google.com The synthesis of N-isopropylaniline is well-established, often involving the catalytic hydrogenation of aniline (B41778) and acetone. google.com
The electrochemical properties of polymers derived from related structures have also been a subject of investigation. For example, the electrochemical copolymerization of aniline and ortho-aminobenzylamine has been studied to produce polymers with functional groups that can be further derivatized, aiming to create materials with tunable conductivity and sensor applications. uwaterloo.ca
While direct research on this compound is sparse, the existing knowledge on its constituent fragments provides a foundation for exploring its potential properties and applications. The current landscape is characterized by its availability as a research chemical, with its full potential yet to be unlocked through dedicated scientific inquiry.
Emerging Areas and Unexplored Research Avenues
The unique structural combination of a primary aromatic amine, a secondary aliphatic amine, and a flexible methylene (B1212753) bridge in this compound opens up several emerging and unexplored research avenues.
Coordination Chemistry and Catalysis: The presence of two nitrogen atoms with different basicities and steric environments makes this compound an attractive candidate as a bidentate ligand for transition metals. The resulting metal complexes could be explored for their catalytic activity in various organic transformations. The ortho-disposition of the amino groups could lead to the formation of stable five-membered chelate rings, influencing the electronic and steric properties of the metal center. Research could focus on synthesizing and characterizing complexes with metals like copper, palladium, and iron, and evaluating their performance in reactions such as cross-coupling, oxidation, and reduction.
Medicinal Chemistry: As previously mentioned, ortho-aminobenzylamine derivatives are precursors to biologically active heterocycles. google.com A significant unexplored avenue is the use of this compound as a scaffold to generate novel libraries of compounds for drug discovery. The N-isopropyl group can influence the lipophilicity and metabolic stability of the resulting molecules, which are crucial parameters for pharmacokinetic properties. Systematic derivatization of both the primary and secondary amine functionalities could lead to the discovery of new therapeutic agents.
Supramolecular Chemistry: The molecule possesses both hydrogen bond donor (the primary and secondary amines) and acceptor (the nitrogen atoms) sites, making it a potential building block for the construction of supramolecular assemblies. Studies could investigate its self-assembly properties in the solid state and in solution, and its ability to form host-guest complexes with various organic molecules or ions.
Photophysical Properties: The aniline chromophore suggests that the compound and its derivatives may exhibit interesting photophysical properties. rsc.orgresearchgate.net Research into the absorption and emission characteristics of this compound and its derivatives could reveal potential applications in areas such as fluorescent probes, sensors, or organic light-emitting diodes (OLEDs). The influence of the N-isopropyl and aminomethyl substituents on the electronic transitions of the aniline ring is a key area for investigation.
Potential for Advanced Materials Development and Novel Synthetic Methodologies
The development of advanced materials and novel synthetic methodologies centered around this compound represents a promising frontier.
Advanced Materials Development:
Conducting Polymers: Building on the research of copolymerizing aniline with ortho-aminobenzylamine, there is significant potential to synthesize novel conducting polymers incorporating this compound. uwaterloo.ca The N-isopropyl group could enhance the solubility and processability of the resulting polymers, which is often a limitation for polyaniline. rsc.orgresearchgate.netacs.orgscribd.comrsc.org These materials could find applications in sensors, antistatic coatings, and organic electronics. The pendant secondary amine groups could also serve as sites for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.
Metal-Organic Frameworks (MOFs): The bidentate nature of this compound makes it a suitable organic linker for the synthesis of MOFs. By coordinating with metal ions, it could form porous structures with potential applications in gas storage, separation, and catalysis. The functional amine groups within the pores could be utilized for selective guest binding.
Novel Synthetic Methodologies:
Efficient Synthesis of Ortho-Aminobenzylamines: While methods for the synthesis of ortho-aminobenzylamines exist, such as the copper-catalyzed amination of benzylamine (B48309) boronate esters, there is room for the development of more efficient and sustainable routes. nih.gov Research could focus on catalytic methods that avoid the use of pre-functionalized starting materials.
Selective Functionalization: A key challenge and opportunity lie in the development of synthetic methodologies for the selective functionalization of the two different amine groups in this compound. Orthogonal protection-deprotection strategies or chemo-selective reagents could be developed to allow for the independent modification of the primary aromatic amine and the secondary aliphatic amine. This would provide access to a wide range of complex derivatives for various applications.
Flow Chemistry Synthesis: The development of continuous flow processes for the synthesis of this compound and its derivatives could offer advantages in terms of safety, scalability, and product consistency compared to traditional batch methods. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{[(propan-2-yl)amino]methyl}aniline, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound can be synthesized via alkylation of 2-aminobenzyl alcohol with isopropylamine using a strong acid catalyst (e.g., H₂SO₄) under reflux conditions. Reaction optimization involves adjusting molar ratios (1:1.2 for amine:alcohol), solvent selection (e.g., ethanol for solubility), and temperature control (60–80°C). Continuous flow reactors, as described in industrial alkylation methods, may enhance yield and purity by improving heat transfer and mixing efficiency . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the aromatic backbone, methylene bridge (δ ~3.8 ppm for –CH₂–N–), and isopropyl group (δ ~1.2 ppm for –CH(CH₃)₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (C₁₀H₁₆N₂, exact mass 164.1313).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .
Q. How does this compound behave under varying storage conditions?
- Methodological Answer : The compound is prone to oxidation due to the aniline moiety. Stability studies show degradation to quinones under aerobic conditions, as observed in similar aniline derivatives. Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis is advised to establish shelf-life .
Advanced Research Questions
Q. How can regioselectivity be controlled in electrophilic substitution reactions of this compound?
- Methodological Answer : The electron-donating –NH–CH₂– group directs electrophiles to the para position of the aniline ring. For meta substitution, introduce deactivating groups (e.g., –NO₂) transiently. Computational modeling (DFT calculations) predicts charge distribution, guiding experimental design. For example, nitration with HNO₃/H₂SO₄ at 0°C yields para-nitro derivatives, while bromination (Br₂/FeBr₃) requires kinetic control to avoid di-substitution .
Q. What computational approaches are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) using Gaussian 09 with B3LYP/6-311+G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. Molecular dynamics (MD) simulations in explicit solvent (e.g., water) assess conformational stability of the aminomethyl side chain. PubChem-derived InChI/SMILES data (e.g., InChI=1S/C9H13NS/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,10H2,1-2H3) can be imported into software like Avogadro for visualization .
Q. How can the biological activity of this compound be systematically evaluated?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against tyrosine kinases or cytochrome P450 isoforms using fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4). IC₅₀ values are determined via dose-response curves (0.1–100 µM).
- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculation after 48-hour exposure.
- ADMET Prediction : Use SwissADME to predict bioavailability, blood-brain barrier penetration, and metabolic pathways .
Q. Can this compound serve as a monomer for conductive polymer synthesis?
- Methodological Answer : Oxidative polymerization with ammonium persulfate (APS) in 1M HCl at 5°C yields poly(this compound). Monitor conductivity via four-probe resistivity measurements. FT-IR confirms polymer structure (N–H stretching at 3400 cm⁻¹, quinoid band at 1600 cm⁻¹). Cyclic voltammetry in 0.1M H₂SO₄ reveals redox peaks at +0.3 V (leucoemeraldine to emeraldine transition) .
Contradictions and Data Gaps
- Synthetic Yield Discrepancies : Industrial flow reactors () report >90% yield, while batch methods ( ) achieve 70–80%. This suggests scalability challenges due to heat dissipation inefficiencies in batch processes .
- Bioactivity Variability : Similar compounds ( ) show IC₅₀ values ranging from 1–50 µM across assays, highlighting the need for standardized protocols (e.g., cell line selection, incubation time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

